Chlorotriethylsilane
Overview
Description
Synthesis Analysis
The synthesis of chlorosilanes can be achieved through different catalytic systems. For instance, indium-catalyzed reactions allow for the direct chlorination of alcohols using chlorodimethylsilane in the presence of benzil, leading to the formation of organic chlorides under mild conditions . Similarly, a gallium trichloride/tartrate system can catalyze the chlorination of secondary alcohols with chlorodimethylsilane, producing organic chlorides . These methods highlight the versatility of chlorosilanes synthesis, which could be extrapolated to the synthesis of chlorotriethylsilane.
Molecular Structure Analysis
The molecular structure of chlorosilanes has been extensively studied. For example, an X-ray study of a chlorodimethylsilane derivative revealed a trigonal-bipyramidal coordination with axial chlorine and oxygen atoms, indicating the presence of a coordinate bond between silicon and chloride ion . Another study on a similar compound confirmed the trigonal-bipyramidal coordination and provided detailed bond lengths and angles . These findings are crucial for understanding the molecular geometry of chlorosilanes and could be applied to chlorotriethylsilane.
Chemical Reactions Analysis
Chlorosilanes undergo various chemical reactions. The equilibrium between chloroterminated N-methyldimethylsilazane chains and cyclic structures has been studied, showing the dynamics of chlorosilane-based systems . Additionally, the thermal rearrangement of chloromethylsilanes has been explored, revealing that these rearrangements occur via a pathway where chlorine and hydrogen atoms migrate between carbon and silicon atoms . These insights into the reactivity of chlorosilanes can provide a foundation for understanding the reactions of chlorotriethylsilane.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes have been characterized through different techniques. The rotational spectrum of chlorodimethylsilane has been investigated using Fourier transform microwave spectroscopy, providing molecular structure and quadrupole coupling constants . The thermal decomposition kinetics of 2-chloroethylsilane derivatives have been computationally studied, offering activation energies and rate constants . These studies contribute to a comprehensive understanding of the properties of chlorosilanes, which can be informative for the properties of chlorotriethylsilane.
Scientific Research Applications
1. Surface Passivation in Single-Molecule Studies
Chlorotriethylsilane, closely related to dichlorodimethylsilane (DDS), is used in surface passivation. A study by Hua et al. (2014) demonstrated the effectiveness of DDS-Tween-20 for in vitro single-molecule studies, highlighting its efficiency in preventing nonspecific binding of biomolecules. This surface was simple to prepare and did not perturb the behavior of tethered biomolecules, making it suitable for high-concentration single-molecule imaging Hua et al., 2014.
2. Hydrophobic Surface Treatment for Membrane Distillation
In the field of water treatment, chlorotriethylsilane analogs like trichloromethylsilane have been employed to make ceramic membranes hydrophobic, suitable for direct contact membrane distillation. Hendren, Brant, and Wiesner (2009) assessed the effectiveness of various surface treatments, including trichloromethylsilane, to modify membrane surface chemistry, resulting in high hydrophobicity and suitable pore entry pressures for membrane distillation Hendren, Brant, & Wiesner, 2009.
3. Organic Synthesis Applications
Chlorotriethylsilane and its derivatives, like chlorotrimethylsilane, are significant in organic chemistry. Peng Yu-chun (2005) summarized the synthesis and applications of chlorotrimethylsilane in organic synthesis. It is used as a protecting group, chloridizing reagent, and activating reagent, enhancing yields and stereospecific and regioselectivity in organic reactions Peng Yu-chun, 2005.
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloro(triethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFKHNIGBAHNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061361 | |
Record name | Silane, chlorotriethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6061361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Chlorotriethylsilane | |
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Vapor Pressure |
6.77 [mmHg] | |
Record name | Chlorotriethylsilane | |
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Product Name |
Chlorotriethylsilane | |
CAS RN |
994-30-9 | |
Record name | Triethylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=994-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorotriethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorotriethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorotriethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotriethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.377 | |
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Record name | CHLOROTRIETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1A687M1PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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